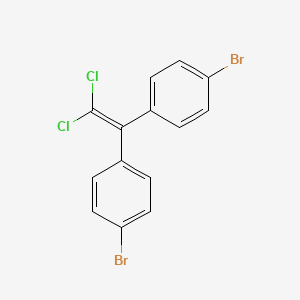

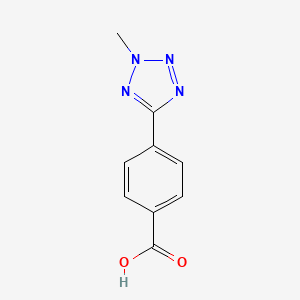

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, also known as 1,1-B-2,2-DCE, is an organochlorine compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point and low volatility. It has been used in a wide range of applications, including as a solvent, a reagent, a catalyst, and a reactant in organic synthesis. Its unique properties make it an attractive option for researchers looking to explore new reactions or pathways.

科学研究应用

Polymer Synthesis and Properties

A study by Brzozowski and Kamiński (1994) explored the synthesis of new aromatic polysulphonates using 1,1-bis(4-bromophenyl)-2,2-dichloroethylene. They found that varying the catalyst quantity and reagent excess influenced the film-forming properties of the polysulphonate produced. The solubility of the polycondensation product in solvents like cyclohexanone was noteworthy (Brzozowski & Kamiński, 1994).

Biodegradation Studies

Hay and Focht (1998) investigated the cometabolism of 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethylene by Pseudomonas acidovorans M3GY. They discovered that cells grown on biphenyl could degrade the compound, suggesting a possible biodegradation pathway in soil (Hay & Focht, 1998).

Chemical Interaction Studies

Gaido et al. (2000) explored the interaction of compounds structurally related to 1,1-bis(4-bromophenyl)-2,2-dichloroethylene with various hormone receptors. They found that these compounds had varying degrees of agonist and antagonist activities on estrogen and androgen receptors, underscoring the complexity of their mechanism of action (Gaido et al., 2000).

Catalytic Reactions

Research by Lapierre et al. (1978) on the hydrodechlorination of 1,1-bis(p-chlorophenyl)-2,2-dichloroethylene highlighted a network of reactions using palladium and nickel catalysts. Their study provided insights into the kinetics and selectivity of these reactions (Lapierre et al., 1978).

Electrosynthesis Using Vitamin B12

Shimakoshi et al. (2004) conducted an electrosynthesis study using hydrophobic vitamin B12 as a catalyst to dechlorinate DDT, forming various products including 1,1-bis(4-chlorophenyl)-2,2-dichloroethylene. This study presented a novel approach for dechlorination reactions (Shimakoshi, Tokunaga, & Hisaeda, 2004).

属性

IUPAC Name |

1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMOLSVHRUAQPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323387 |

Source

|

| Record name | 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene | |

CAS RN |

21655-73-2 |

Source

|

| Record name | NSC403874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)